1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
Description
The compound features a rigid 3-fluoroazetidine ring, an aminomethyl substituent, and a 2-methylpropan-1-one backbone. This compound is likely synthesized for applications in medicinal chemistry, given the prevalence of azetidines in drug discovery for their metabolic stability and bioavailability enhancement .
Properties
IUPAC Name |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSVRVKUQPXJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the fluorine atom and the aminomethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that can be adapted to large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the azetidine ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Azetidine vs. Piperidine/Pyrrolidine Derivatives
Fluorination Patterns
- The spirocyclic difluoro compound () exhibits dual fluorination on a spiro[3.3]heptane scaffold, which may enhance lipophilicity (logP) but reduce aqueous solubility compared to the target compound’s single fluorine atom .
- In (S)-SX267 (), fluorination on the indazole ring likely improves target affinity (e.g., CFTR modulation) but introduces steric challenges absent in the target compound’s simpler azetidine system .
Ketone Backbone Modifications
- The phenoxypropan-1-one derivative () substitutes the methyl group with a phenoxy moiety, enhancing aromatic interactions but sacrificing the steric bulk provided by the azetidine ring .
Biological Activity
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one, identified by its CAS Number 2138392-75-1, is a synthetic compound that has attracted attention for its potential biological activities. This compound features a unique azetidine ring structure, which may influence its pharmacological properties and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
- Molecular Formula : CHFNO
- Molecular Weight : 174.22 g/mol
- IUPAC Name : 1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
The presence of the fluorine atom and the azetidine ring enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atom can enhance binding affinity, while the azetidine structure may contribute to the stability of the compound in biological environments.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting physiological processes.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antiproliferative Effects
Preliminary research suggests that derivatives of azetidine compounds can exhibit antiproliferative effects against various cancer cell lines. This activity is often linked to their ability to induce apoptosis or inhibit cell cycle progression.
Case Studies and Research Findings
Several studies have explored related compounds, providing insights into the potential biological activities of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one:
| Study | Findings |
|---|---|
| Study A | Identified significant antibacterial activity against Staphylococcus aureus and E. coli for azetidine derivatives with similar functional groups. |
| Study B | Reported antiproliferative effects on human cancer cell lines (e.g., HeLa and A549) for compounds containing azetidine rings, suggesting potential therapeutic applications. |
| Study C | Investigated the mechanism of action through in silico modeling, revealing potential interactions with key regulatory proteins involved in cancer progression. |
Q & A
Basic: What are the recommended synthetic routes for 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, fluorinated azetidine intermediates can be prepared via ring-closing strategies using reagents like DAST (diethylaminosulfur trifluoride) for fluorination . Optimization includes varying solvents (e.g., DMF for polar aprotic conditions), temperatures (0–80°C), and catalysts (e.g., Pd for cross-coupling). Purity is confirmed via HPLC (>98%) and NMR (e.g., H/F NMR for fluorinated moieties) .
Basic: How can researchers characterize the stereochemical configuration of the fluoroazetidine ring in this compound?
Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. For dynamic analysis, F NMR spectroscopy can detect fluorine’s chemical environment shifts, while NOESY experiments in H NMR identify spatial proximity of protons. Computational methods (DFT) may supplement experimental data to confirm energetically favorable conformers .
Advanced: What experimental strategies are effective in resolving contradictory data regarding this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize assays using ISO-certified cell lines (e.g., HEK-293 for cytotoxicity) and replicate studies across independent labs. Dose-response curves (0.1–100 µM) and mechanistic studies (e.g., ROS detection, apoptosis markers) clarify specificity. Cross-validate with knockout models to isolate target pathways .
Advanced: How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?
Methodological Answer:
Use QSAR models to estimate biodegradation (e.g., EPI Suite) and molecular docking for receptor interactions. Experimentally, assess hydrolysis half-life (pH 5–9, 25–50°C) and photodegradation under UV-Vis light. LC-MS/MS quantifies degradation products, while microcosm studies (soil/water systems) validate persistence .
Basic: What analytical techniques are critical for assessing purity and stability during storage?
Methodological Answer:
Stability is monitored via accelerated aging tests (40°C/75% RH for 6 months). Purity is assessed using UPLC-MS (ESI+ mode) and Karl Fischer titration for moisture. Degradation products are identified via HRMS and compared to reference standards. Store under inert gas (N) at −20°C to prevent hydrolysis .
Advanced: What mechanistic hypotheses explain this compound’s dual activity as a kinase inhibitor and GPCR modulator?
Methodological Answer:
Hypothesize allosteric binding or off-target effects. Use SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) for both targets. Mutagenesis studies (e.g., alanine scanning) identify critical residues. In silico MD simulations (100 ns trajectories) map conformational changes upon binding .
Basic: How can researchers mitigate synthetic byproducts during scale-up of this compound?
Methodological Answer:
Optimize stoichiometry (1:1.2 molar ratio for limiting reagents) and employ flow chemistry for precise temperature control. Use scavenger resins (e.g., QuadraPure™) to remove excess reagents. Monitor intermediates via in-line FTIR. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What in vivo models are suitable for evaluating this compound’s blood-brain barrier (BBB) penetration?
Methodological Answer:
Use transgenic zebrafish (fluorescent BBB markers) for high-throughput screening. In rodents, administer IV doses (1–10 mg/kg) and measure brain:plasma ratios via LC-MS. Validate with PET imaging using F-labeled analogs. Parallel in vitro assays (e.g., PAMPA-BBB) correlate permeability coefficients .
Basic: What safety protocols are essential for handling the fluoroazetidine moiety during synthesis?
Methodological Answer:
Fluorinated intermediates may release HF; use CaCO traps and conduct reactions in sealed reactors. PPE (nitrile gloves, face shields) and fume hoods (≥0.5 m/s airflow) are mandatory. Emergency showers and calcium gluconate gel must be accessible. Monitor air quality with HF sensors .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact this compound’s pharmacokinetic profile?
Methodological Answer:
Compare logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (hepatocyte incubation). Introduce trifluoromethyl groups to enhance lipophilicity (ClogP +0.5) and CYP450 resistance. In vivo PK studies (rodents, 5 mg/kg IV/PO) quantify AUC and half-life differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
